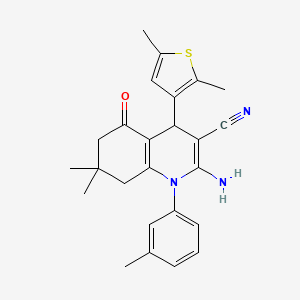![molecular formula C29H36N2O5 B11637171 5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637171.png)
5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(aliloxi)fenil]-1-[2-(dietilamino)etil]-4-(4-etoxi-3-metilbenzoil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-[4-(aliloxi)fenil]-1-[2-(dietilamino)etil]-4-(4-etoxi-3-metilbenzoil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona involucra múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y principios de química verde para garantizar una producción sostenible y eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-[4-(aliloxi)fenil]-1-[2-(dietilamino)etil]-4-(4-etoxi-3-metilbenzoil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un aldehído.
Reducción: Los grupos carbonilo pueden reducirse a alcoholes.
Sustitución: Los grupos aliloxi y etoxi pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos como el metóxido de sodio. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona, mientras que la reducción de los grupos carbonilo puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite explorar nuevas rutas de reacción y desarrollar nuevos materiales.
Biología
En biología, el compuesto puede estudiarse por su posible actividad biológica
Medicina
En medicina, el compuesto podría investigarse por su potencial terapéutico. Su estructura sugiere que puede interactuar con objetivos moleculares específicos, lo que la convierte en una candidata para el desarrollo de nuevos fármacos.
Industria
En la industria, el compuesto podría utilizarse en la producción de productos químicos especiales, polímeros y otros materiales avanzados. Sus propiedades únicas pueden ofrecer ventajas en aplicaciones industriales específicas.
Mecanismo De Acción
El mecanismo de acción de 5-[4-(aliloxi)fenil]-1-[2-(dietilamino)etil]-4-(4-etoxi-3-metilbenzoil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona involucra su interacción con objetivos moleculares como enzimas, receptores u otras proteínas. Los diversos grupos funcionales del compuesto le permiten formar interacciones específicas con estos objetivos, potencialmente modulando su actividad y dando lugar a efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-[4-(aliloxi)-3-metilbenzoil]-1-[2-(dimetilamino)etil]-3-hidroxi-5-(4-isopropilfenil)-1,5-dihidro-2H-pirrol-2-ona
- 4-[4-(aliloxi)-3-metilbenzoil]-1-[2-(dietilamino)etil]-5-[4-(dimetilamino)fenil]-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona
Unicidad
En comparación con compuestos similares, 5-[4-(aliloxi)fenil]-1-[2-(dietilamino)etil]-4-(4-etoxi-3-metilbenzoil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona destaca por su combinación específica de grupos funcionales. Esta estructura única puede conferir una reactividad química y una actividad biológica distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C29H36N2O5 |
|---|---|
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
(4E)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H36N2O5/c1-6-18-36-23-13-10-21(11-14-23)26-25(27(32)22-12-15-24(35-9-4)20(5)19-22)28(33)29(34)31(26)17-16-30(7-2)8-3/h6,10-15,19,26,32H,1,7-9,16-18H2,2-5H3/b27-25+ |
Clave InChI |
FHMUBMCKMHDWPM-IMVLJIQESA-N |
SMILES isomérico |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
SMILES canónico |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC)C)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-4H-1,4-benzothiazine-2-carbohydrazide](/img/structure/B11637094.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B11637095.png)

![Ethyl 6-methoxy-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11637108.png)
![ethyl (5E)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11637114.png)
![ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11637117.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637120.png)
![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate](/img/structure/B11637127.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide](/img/structure/B11637128.png)

![N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11637147.png)
![N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11637151.png)

![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637168.png)
